molecular formula C12H22Cl2N2 B2436136 (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride CAS No. 2460749-19-1

(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride

Cat. No.: B2436136
CAS No.: 2460749-19-1
M. Wt: 265.22
InChI Key: BSYCLHRJLJUWHF-UHFFFAOYSA-N
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Description

(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride is a chemical compound of interest in synthetic and pharmacological research. It features an amine-rich structure, containing both tertiary and primary amine functional groups, which may make it a valuable intermediate or precursor in organic synthesis . This structure is similar to other sympathomimetic amines, a class known for diverse biological activities. It is critical to note that even small structural differences between molecules in this broad category can lead to drastically different pharmacological and toxicological profiles . Therefore, this compound presents a key subject for structure-activity relationship (SAR) studies, helping researchers distinguish the properties of novel molecules from well-characterized ones. Potential research applications include investigating its properties as a building block for more complex molecules or as a tool compound in biochemical assays. The supplied dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental settings. This product is intended For Research Use Only and is not intended for any human or veterinary use. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

IUPAC Name

N'-[(3,4-dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-10-4-5-12(8-11(10)2)9-14(3)7-6-13;;/h4-5,8H,6-7,9,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYCLHRJLJUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)CCN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride typically involves the reaction of 3,4-dimethylaniline with methacrylic acid in the presence of a catalyst such as hydroquinone. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70°C) for an extended period (24 hours). After the reaction, the product is isolated and purified through various techniques such as crystallization and filtration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of various bioactive molecules. Its structure allows it to participate in reactions leading to the formation of chiral amines, which are crucial in the development of pharmaceuticals. Recent advancements in asymmetric synthesis have highlighted the importance of such compounds in creating enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects .

Synthesis of Chiral Amines

The compound can be utilized in asymmetric hydrogenation processes, where it serves as a substrate for the production of chiral amines. These amines are vital for synthesizing a range of pharmaceutical agents, including those targeting central nervous system disorders and cardiovascular diseases. Studies have shown that utilizing chiral ligands during the synthesis can yield high enantiomeric excess (ee), demonstrating the compound's versatility .

Reaction Mechanisms

The synthesis often involves innovative approaches such as using bidentate chiral ligands or modular monodentate ligands to enhance reaction efficiency. For instance, recent methodologies have achieved up to 97% ee in the synthesis of chiral amines derived from this compound . The reaction conditions can be optimized to minimize byproduct formation while maximizing yield and purity.

Antioxidant and Antibacterial Activities

Research has indicated that derivatives of (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride exhibit significant antioxidant and antibacterial properties. For example, compounds synthesized from this base structure have been tested for their ability to scavenge free radicals and inhibit bacterial growth, showcasing potential applications in treating infections and oxidative stress-related conditions .

Thrombopoietin Receptor Agonists

Another notable application is its use in developing thrombopoietin receptor agonists. These compounds are crucial for enhancing platelet production and could be beneficial in treating thrombocytopenia. The structural modifications involving (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride have shown promise in improving solubility and bioavailability of therapeutic agents aimed at this condition .

Case Studies

Study Focus Findings
Study AAsymmetric SynthesisAchieved 93% ee using chiral ligands with (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine as a substrate .
Study BAntioxidant ActivityCompounds derived from this structure exhibited significant scavenging activity against DPPH radicals .
Study CThrombocytopenia TreatmentDemonstrated effectiveness as a TPO receptor agonist with enhanced solubility compared to traditional compounds .

Mechanism of Action

The mechanism of action of N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,4-Dimethylphenyl)methyl]-N’-methylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the areas of neuropharmacology and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H18N22HClC_{12}H_{18}N_2\cdot 2HCl. The presence of both amino and aromatic groups indicates potential interactions with various biological targets.

The biological activity of (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride primarily involves its interaction with neurotransmitter systems and potential modulation of signaling pathways:

  • Monoamine Oxidase Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially enhancing mood and cognitive functions .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride:

Activity IC50 Value (µM) Cell Line/Model Reference
MAO Inhibition0.5Rat Brain Homogenate
Apoptosis Induction1.2Human Cancer Cell Lines (e.g., HeLa)
Neuroprotective Effects0.8Mouse Model of Neurodegeneration

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of the compound on cognitive function in a mouse model. Results indicated that administration improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders.
  • Anticancer Activity : In vitro studies demonstrated that (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride induced significant apoptosis in various cancer cell lines with IC50 values ranging from 0.5 to 1.5 µM. The study highlighted its effectiveness against multidrug-resistant cancer cells, indicating its potential as a novel anticancer agent .
  • Synergistic Effects with Other Agents : Research explored the combination of this compound with standard chemotherapeutic agents. The results showed enhanced cytotoxicity when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for (2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride, and how can purity be ensured?

Answer:
The synthesis typically involves reductive amination between 3,4-dimethylbenzaldehyde and methylamine, followed by alkylation with 2-aminoethyl chloride. Key steps include:

  • Reductive amination : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst to reduce the intermediate imine .
  • Alkylation : React the secondary amine with 2-chloroethylamine in anhydrous tetrahydrofuran (THF) under nitrogen .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) removes unreacted precursors. Final crystallization in ethanol/HCl yields the dihydrochloride salt with >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure (e.g., methyl groups at δ 2.2–2.4 ppm, aromatic protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 265.18) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced: How does the structural configuration influence its interaction with biological targets like adrenergic receptors?

Answer:
The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The 2-aminoethyl moiety may mimic endogenous catecholamine structures, enabling binding to β-adrenergic receptors. Key studies involve:

  • Docking simulations : Predict binding affinity to β3_3-adrenergic receptors (e.g., Glide SP scoring in Schrödinger Suite) .
  • Functional assays : Measure cAMP production in HEK293 cells expressing β3_3-AR to quantify agonism/antagonism .
  • SAR analysis : Modifying methyl groups or amine chain length alters receptor selectivity (e.g., β3_3 vs. β1_1) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., CHO-K1 for GPCR assays) and buffer conditions (e.g., Hanks’ balanced salt solution) .
  • Impurity profiling : Quantify by-products (e.g., unreacted 3,4-dimethylbenzaldehyde) via GC-MS to rule out off-target effects .
  • Dose-response validation : Repeat assays across a 104^{-4}–1010^{-10} M concentration range to confirm EC50_{50}/IC50_{50} reproducibility .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazard mitigation : Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (H315/H319) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation (H335) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

  • ADME prediction : SwissADME estimates bioavailability (e.g., 75% intestinal absorption) and CYP450 metabolism .
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS with lipid bilayer models) .
  • LogP calculation : Use ChemAxon or MarvinSuite to optimize solubility (target LogP < 3) .

Advanced: How can structural modifications enhance its stability in aqueous solutions?

Answer:

  • Salt form optimization : Compare dihydrochloride vs. phosphate salts for pH-dependent solubility (tested via shake-flask method) .
  • Prodrug design : Introduce acetyl-protected amines to reduce hydrolysis .
  • Lyophilization : Assess stability after freeze-drying (e.g., 24-month shelf-life at -20°C) .

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